molecular formula C19H20ClN5O3S2 B2781960 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223798-09-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2781960
CAS No.: 1223798-09-1
M. Wt: 465.97
InChI Key: XBGXZEOCHRZECH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H20ClN5O3S2 and its molecular weight is 465.97. The purity is usually 95%.
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Biological Activity

The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26ClN3O4S2C_{27}H_{26}ClN_3O_4S^2. The compound features a complex structure that includes a thiazolo-pyrimidine moiety and a chloro-methoxy phenyl group. The intricate design of this molecule suggests potential interactions with various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC27H26ClN3O4S2
Molecular Weight560.526 g/mol
SMILESCC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity Assay

A study reported the following IC50 values for the compound against different cell lines:

Cell LineIC50 (μM)
MDA-MB-2315.00
HepG210.00

These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing non-cancerous cells.

The proposed mechanism of action involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. The compound's ability to induce morphological changes and enhance caspase-3 activity further supports its role as an apoptosis-inducing agent.

Apoptosis Induction Study

In a separate experiment, the compound was shown to enhance caspase-3 activity significantly:

Concentration (μM)Caspase-3 Activity (fold increase)
1.01.33
10.01.57

This data suggests that the compound effectively triggers apoptotic pathways in targeted cancer cells.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial and anti-inflammatory activities. Further research is needed to elucidate these effects and their underlying mechanisms.

Antibacterial Activity

Preliminary screening indicated potential antibacterial effects against Gram-positive bacteria, although more comprehensive studies are required.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are hypothesized based on its structural analogs known for similar activities. In vitro assays are necessary to confirm these effects.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3S2/c1-11-7-13(14(28-2)8-12(11)20)22-15(26)9-25-10-21-17-16(18(25)27)30-19(23-17)24-3-5-29-6-4-24/h7-8,10H,3-6,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXZEOCHRZECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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